2-(4-bromo-1H-indol-3-yl)ethanamine
Overview
Description
2-(4-Bromo-1H-indol-3-yl)ethanamine is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a bromine atom at the 4-position of the indole ring and an ethanamine side chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the bromination of 1H-indole-3-ethanamine using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the 4-position . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination.
Industrial Production Methods: Industrial production of 2-(4-bromo-1H-indol-3-yl)ethanamine may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-1H-indol-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) to yield reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(4-Bromo-1H-indol-3-yl)ethanamine has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of biological pathways and mechanisms involving indole derivatives.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity and influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(7-Bromo-1H-indol-3-yl)ethanamine: Similar structure with bromine at the 7-position.
2-(1H-indol-4-yl)ethanamine: Indole derivative with an ethanamine side chain at the 4-position.
2,2-Di(indol-3-yl)ethanamine: Bisindole derivative with two indole fragments linked by an ethanamine chain.
Uniqueness: 2-(4-Bromo-1H-indol-3-yl)ethanamine is unique due to the specific positioning of the bromine atom at the 4-position of the indole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4-5,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAGFYUVBQEZFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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